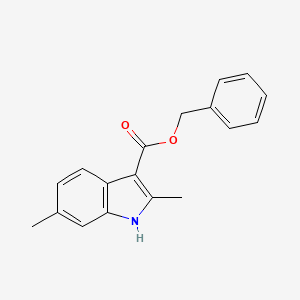
2,6-Dimethylindole-3-benzyl carboxylate
Overview
Description
2,6-Dimethylindole-3-benzyl carboxylate is a heterocyclic organic compound with a fused benzene and pyrrole ring system. The indole scaffold plays a crucial role in various biological processes due to its presence in amino acids (such as tryptophan), neurotransmitters (like serotonin), and plant-based alkaloids. The compound’s chemical structure includes a carboxylate group attached to the 3-position of the indole ring, along with a benzyl moiety at the 2-position .
Synthesis Analysis
The synthetic strategies for preparing 2,6-Dimethylindole-3-benzyl carboxylate involve modifications at specific positions of the indole ring. Researchers have explored various methods to introduce the benzyl carboxylate group, aiming to enhance the compound’s biological properties. These strategies often focus on achieving high yields and regioselectivity. Further studies are needed to optimize the synthesis for maximum efficiency .
Scientific Research Applications
Oxidation Processes
- 2,6-Dimethylindole-3-benzyl carboxylate undergoes selective oxidation of the 2-methyl group when autoxidized in carboxylic acids, such as propionic and acetic acid. This process yields 3-alkyl-2-formylindoles, demonstrating a specific chemical reactivity useful in synthetic chemistry (Itahara, Ouya, & Kozono, 1982).
Autoxidation Studies
- In a study on autoxidation, 2,3-dimethylindole led to the formation of oxidized dimers and other derivatives under certain conditions. This research highlights its susceptibility to oxidative reactions, which can be important in understanding its behavior in various chemical environments (Mclean & Dmitrienko, 1971).
Coordination Chemistry
- 2,3-Dimethylindoles, including 2,6-Dimethylindole-3-benzyl carboxylate, can engage in coordination with cyclopentadienyliron complexes. This indicates potential applications in coordination chemistry and organometallics (Kuhn & Lampe, 1990).
Reagent in Organic Synthesis
- The compound has been used in the synthesis of amidines from thiolactams, showcasing its utility as a reagent in organic synthesis and the potential for creating biologically active compounds (Lindner & Schmidt, 2008).
Synthesis Optimization
- Research on 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester synthesis used 5-acetyl-1,2-dimethylindole-3-carboxylate as a starting material. This study provides insights into optimal synthesis parameters for derivatives of 2,6-Dimethylindole-3-benzyl carboxylate (Huang Bi-rong, 2013).
properties
IUPAC Name |
benzyl 2,6-dimethyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-9-15-16(10-12)19-13(2)17(15)18(20)21-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRXDEDNGYPLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233310 | |
| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227267-30-2 | |
| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
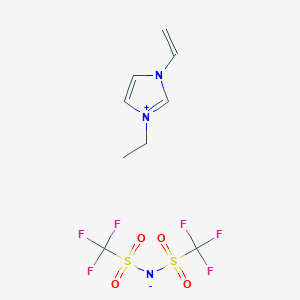
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
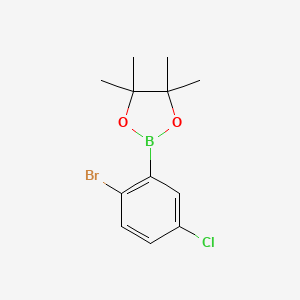


![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
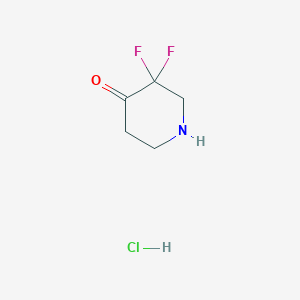
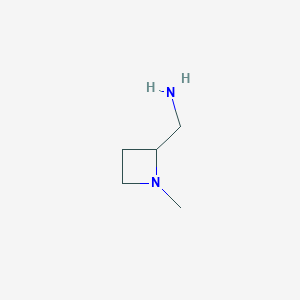
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
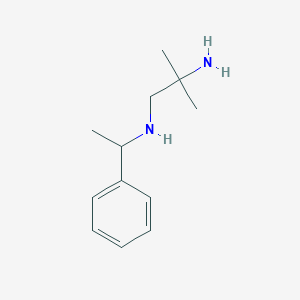
![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)